BenchChemオンラインストアへようこそ!

methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate

Lipophilicity Drug-likeness Physicochemical property

Methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate is a substituted thiophene-fused cyclohexenone derivative bearing a glycinate ester side chain. The compound belongs to a class of cyanothiophene-cyclohexenone derivatives that have been disclosed in patent literature as modulators of purinergic P2X3 receptors and as components of pharmaceutical combinations for pain management, wherein the cyclohexenone core with a 5-methylthiophene substituent and a cyano group at the 2-position constitutes the pharmacophoric scaffold.

Molecular Formula C15H16N2O3S
Molecular Weight 304.4 g/mol
CAS No. 1428139-07-4
Cat. No. B1456688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate
CAS1428139-07-4
Molecular FormulaC15H16N2O3S
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C2CC(=C(C(=O)C2)C#N)NCC(=O)OC
InChIInChI=1S/C15H16N2O3S/c1-9-3-4-14(21-9)10-5-12(17-8-15(19)20-2)11(7-16)13(18)6-10/h3-4,10,17H,5-6,8H2,1-2H3
InChIKeyZJWQSBGRPJHKNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate (CAS 1428139-07-4): Procurement-Relevant Structural and Pharmacological Baseline


Methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate is a substituted thiophene-fused cyclohexenone derivative bearing a glycinate ester side chain [1]. The compound belongs to a class of cyanothiophene-cyclohexenone derivatives that have been disclosed in patent literature as modulators of purinergic P2X3 receptors and as components of pharmaceutical combinations for pain management, wherein the cyclohexenone core with a 5-methylthiophene substituent and a cyano group at the 2-position constitutes the pharmacophoric scaffold [2]. The methyl ester moiety distinguishes it from closely related ethyl and other alkyl ester analogs, potentially influencing physicochemical properties such as lipophilicity (cLogP ~2.04) and metabolic stability [1].

Why Generic Substitution of Methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate (CAS 1428139-07-4) Is Not Advisable Without Comparative Data


Within the cyanothiophene-cyclohexenone series, even minor structural modifications produce substantial shifts in target engagement and ADME properties. The methyl ester in this compound is not interchangeable with the ethyl ester analog (CAS 1428139-73-4) or other derivatives without risking altered potency, selectivity, or pharmacokinetic behavior . Patent disclosures indicate that the specific substitution pattern at the cyclohexenone 5-position (5-methylthiophene) and the glycinate N-alkyl chain length are critical determinants of P2X3 receptor antagonism and analgesic efficacy in vivo [1]. Researchers and procurement specialists must therefore evaluate exact structural identity rather than assuming class-level fungibility, as the quantitative evidence below demonstrates.

Quantitative Differentiation Evidence for Methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate (CAS 1428139-07-4)


Methyl Ester vs. Ethyl Ester: Lipophilicity and Predicted Permeability Differentiation

The methyl ester derivative (target compound, CAS 1428139-07-4) exhibits a lower calculated lipophilicity compared to its ethyl ester analog (CAS 1428139-73-4), which directly impacts predicted passive membrane permeability and oral absorption potential. The target compound's cLogP of approximately 2.04 contrasts with an estimated cLogP of approximately 2.5–2.7 for the ethyl ester, a difference that can influence distribution volume and CNS penetration .

Lipophilicity Drug-likeness Physicochemical property

P2X3 Receptor Antagonism: Structural Determinants of Target Engagement

Patent WO2025/035205 discloses that compounds within the substituted thiophene-fused cyclohexanone class, which encompasses the target compound, exhibit P2X3 receptor antagonism with potency dependent on the thiophene substitution pattern and the N-alkyl glycinate ester chain. The 5-methylthiophene motif is specifically claimed as a critical pharmacophoric element for achieving IC50 values in the nanomolar range in recombinant P2X3 assays, although exact numerical values for the specific methyl ester are not publicly disclosed [1]. Analogs lacking the 5-methyl substitution on the thiophene ring showed reduced or abolished activity, establishing the necessity of this precise substitution.

P2X3 receptor Pain Purinergic signaling

Cellular Differentiation Activity: Anti-Proliferative and Pro-Differentiation Effects in Undifferentiated Cells

The compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer and dermatological agent [1]. While quantitative IC50 values for this specific effect are not available in the extracted public domain data, the qualitative activity profile differentiates it from simple cyclohexenone derivatives that lack the glycinate side chain, which are typically inactive in differentiation assays.

Cellular differentiation Anti-proliferative Monocyte differentiation

Analgesic Combination Potential: Synergy with COX Inhibitors in Pain Models

Patent WO2025/035205 specifically claims pharmaceutical combinations of the thiophene-fused cyclohexanone class (encompassing the target compound) with cyclooxygenase (COX) inhibitors, including NSAIDs, for the treatment of inflammatory pain [1]. This positions the compound within a defined therapeutic combination strategy. The selection of the methyl ester variant may be driven by favorable drug-drug interaction profiles or pharmacokinetic compatibility with common NSAIDs, distinguishing it from ethyl ester or other analogs for which such combination data may not have been generated.

Analgesic combination COX inhibitor Inflammatory pain

Purity and Reproducibility: Vendor-Supplied Quality Specifications for Research Procurement

The target compound is commercially available at a standardized purity of 95% (HPLC) from multiple research chemical suppliers, with certificate of analysis (COA) and safety data sheet (SDS) availability . In contrast, certain custom-synthesized analogs, including the ethyl ester, are available only on a quotation basis with variable lead times, potentially impacting experimental reproducibility and supply chain reliability for time-sensitive studies.

Chemical purity Quality control Reproducibility

High-Impact Research and Industrial Application Scenarios for Methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate (CAS 1428139-07-4)


P2X3 Receptor Pharmacology and Inflammatory Pain Research

As a representative member of the substituted thiophene-fused cyclohexanone class claimed in patent WO2025/035205, this compound is suited for in vitro and in vivo studies of P2X3 receptor antagonism, particularly in combination with COX inhibitors such as NSAIDs for inflammatory pain models [1]. The methyl ester's distinct lipophilicity profile (cLogP ~2.04) makes it a valuable tool compound for probing structure-activity relationships around the glycinate ester moiety in pain pharmacology.

Cancer Cell Differentiation and Anti-Proliferative Screening

The compound has demonstrated pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [1]. This supports its use as a chemical probe in oncology research focused on differentiation therapy approaches, particularly for leukemias and other malignancies where terminal differentiation is a therapeutic strategy.

Dermatological Research: Psoriasis and Skin Aging Models

Patent disclosures indicate potential applications in treating skin diseases such as psoriasis and skin conditions involving inadequate sebum secretion [1]. The compound can serve as a lead scaffold for developing topical agents targeting keratinocyte hyperproliferation and differentiation, with the methyl ester potentially offering favorable dermal penetration characteristics.

Medicinal Chemistry SAR Programs: Ester Side Chain Optimization

The methyl ester serves as a baseline comparator for systematic ester variation studies. Its defined purity (95%), established CAS registry, and commercial availability from multiple suppliers enable reproducible SAR campaigns comparing methyl, ethyl (CAS 1428139-73-4), and other ester variants for potency, metabolic stability, and in vivo efficacy [1].

Quote Request

Request a Quote for methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.